molecular formula C23H23ClN4O4S B2610298 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1217043-49-6

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

カタログ番号: B2610298
CAS番号: 1217043-49-6
分子量: 486.97
InChIキー: DGSDKVDLVYHGBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(1H-Imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a structurally complex heterocyclic compound featuring:

  • A 1H-imidazol-1-ylpropyl side chain, introducing a polar, aromatic heterocycle that may enhance solubility and receptor interactions.
  • A 2,3-dihydrobenzo[b][1,4]dioxine core, an oxygen-rich bicyclic system that could improve metabolic stability compared to monocyclic analogs.
  • A hydrochloride salt formulation, likely to enhance aqueous solubility for pharmacological applications.

While specific pharmacological data for this compound are absent in the provided evidence, its structural motifs align with compounds studied for kinase inhibition, antimicrobial activity, or receptor modulation .

特性

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S.ClH/c1-29-18-4-2-5-20-21(18)25-23(32-20)27(10-3-9-26-11-8-24-15-26)22(28)16-6-7-17-19(14-16)31-13-12-30-17;/h2,4-8,11,14-15H,3,9-10,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSDKVDLVYHGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride, commonly referred to as compound 1217043-49-6, is a synthetic organic compound notable for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR), supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H23ClN4O4SC_{23}H_{23}ClN_{4}O_{4}S with a molecular weight of 487.0 g/mol. The structural components include an imidazole ring, a benzo[d]thiazole moiety, and a benzo[d]dioxine structure, which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H23ClN4O4S
Molecular Weight487.0 g/mol
CAS Number1217043-49-6

Anticancer Properties

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. In particular:

  • Compound Efficacy : Related imidazole derivatives have shown IC50 values in the range of 80–200 nM against colorectal cancer cell lines such as HCT-15 and HT29 .
  • Mechanism of Action : These compounds often inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, one study reported that an imidazole-based compound inhibited porcine brain tubulin polymerization with an IC50 of 0.4 µM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazole or benzo[d]thiazole moieties can significantly affect the biological activity of these compounds. Key findings include:

  • Aliphatic Substitutions : The introduction of aliphatic groups on the imidazole nitrogen enhances activity.
  • Electron Donating Groups : Compounds with electron-donating substituents on the phenyl ring generally exhibit higher potency against cancer cell lines compared to those with electron-withdrawing groups .

Case Studies

  • Study on Imidazole Derivatives :
    A study evaluated a series of imidazole derivatives against multiple cancer cell lines (A549, DU-145). The most potent compound exhibited an IC50 value of 0.51 µM against A549 cells, indicating strong anticancer potential .
  • In Vivo Studies :
    In vivo experiments demonstrated that similar compounds significantly reduced tumor growth in xenograft models without severe toxicity to normal tissues, suggesting a favorable therapeutic index .

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural analogs are exemplified by N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS 1052530-89-8, C21H23ClN4O2S2, MW 463.0) . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Feature Target Compound Analog (CAS 1052530-89-8)
Core Structure 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide Benzo[d]thiazole-2-carboxamide
Substituent on Propyl 1H-Imidazol-1-yl (polar, aromatic, hydrogen-bonding) Dimethylamino (less polar, basic)
Aromatic Moieties 4-Methoxybenzo[d]thiazole + dihydrobenzodioxine Dual 4-methoxybenzo[d]thiazole groups
Molecular Weight Estimated ~500 g/mol (higher due to dihydrobenzodioxine) 463.0 g/mol
Solubility Likely enhanced by imidazole and hydrochloride salt Moderate (dimethylamino group may reduce polarity compared to imidazole)
Potential Bioactivity Hypothesized: kinase inhibition, antimicrobial (based on structural analogs) Not explicitly stated, but dual benzothiazoles suggest DNA intercalation or enzyme inhibition

Key Differences:

Core Heterocycles : The target compound’s dihydrobenzodioxine core introduces oxygen atoms, which may improve metabolic stability and reduce lipophilicity compared to the analog’s dual benzothiazole system.

Substituent Effects: The imidazole group in the target compound could facilitate stronger hydrogen bonding with biological targets (e.g., enzymes), whereas the dimethylamino group in the analog may prioritize cationic interactions.

Pharmacokinetics : The hydrochloride salt in both compounds enhances solubility, but the imidazole’s polarity might further improve the target compound’s absorption profile.

Research Implications and Platforms

Advanced 3D cell culture systems, such as stereolithographic hydrogel platforms with modulated chemical microenvironments , could evaluate these compounds’ efficacy in mimicking in vivo conditions. For example:

  • Drug Permeability : The vascular network-like constructs in could test diffusion rates of the target compound versus its analog.
  • Toxicity Screening : Long-term exposure studies in 3D cultures might reveal metabolic stability differences between the dihydrobenzodioxine and benzothiazole cores.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。